2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide
CAS No.:
Cat. No.: VC16330478
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O2 |
|---|---|
| Molecular Weight | 355.8 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O2/c1-13(24)22-17-6-3-7-18-16(17)8-9-23(18)12-19(25)21-11-14-4-2-5-15(20)10-14/h2-10H,11-12H2,1H3,(H,21,25)(H,22,24) |
| Standard InChI Key | MDDRKAZFASFQGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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Indole core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, enabling π-π stacking interactions with biological targets.
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4-Acetylamino substitution: An acetamide group at the 4-position of the indole, enhancing hydrogen-bonding capacity and metabolic stability.
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3-Chlorobenzyl side chain: A chlorinated benzyl group linked via an acetamide bridge, contributing to hydrophobic interactions and target selectivity .
The molecular formula is C₁₉H₁₈ClN₃O₂, with a molar mass of 355.8 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide |
| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=CC=C3)Cl |
| InChI Key | MDDRKAZFASFQGB-UHFFFAOYSA-N |
| PubChem CID | 71828176 |
Stereochemical Considerations
The absence of chiral centers in the structure simplifies synthetic efforts, though the planar indole ring and substituent conformations may influence binding dynamics. Computational modeling predicts moderate polarity (logP ≈ 2.8), balancing solubility and membrane permeability.
Synthesis and Structural Modification
Challenges in Scale-Up
Key hurdles include:
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Regioselectivity: Ensuring acetylamino group placement at the 4-position rather than the 5- or 6-positions.
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Byproduct formation: Mitigating dimerization during benzylation steps through controlled stoichiometry and low-temperature conditions .
Biological Activity and Mechanistic Hypotheses
Anti-Inflammatory Effects
The acetylamino group could suppress NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Related compounds have shown IC₅₀ values of 5–10 µM in macrophage models .
Antimicrobial Activity
Chlorinated aromatic moieties often confer broad-spectrum antimicrobial properties. Structural analogs demonstrate MIC values of 8–32 µg/mL against Gram-positive pathogens, likely via membrane disruption.
Research Gaps and Future Directions
Despite its promising framework, critical data gaps persist:
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Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) studies are reported.
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In vivo efficacy: Animal model testing is required to validate therapeutic hypotheses.
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Toxicity profiling: Cytotoxicity thresholds remain uncharacterized.
Priority research areas include:
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Structure-activity relationship (SAR) studies: Systematically modifying substituents to optimize potency and selectivity.
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Target identification: Employing chemoproteomics to map binding partners.
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Formulation development: Exploring nanoencapsulation to improve bioavailability.
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